

Structure-Activity Relationship of Cariprazine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Carapin*

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This guide provides a comprehensive comparison of cariprazine analogs, focusing on their structure-activity relationships (SAR). Cariprazine is an atypical antipsychotic characterized as a dopamine D3-preferring D3/D2 receptor partial agonist. Understanding the SAR of its analogs is crucial for the rational design of novel therapeutic agents with improved efficacy and safety profiles for treating neuropsychiatric disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows.

Comparative Biological Data of Cariprazine Analogs

The following tables summarize the *in vitro* functional activity of various cariprazine analogs at dopamine D2 and D3 receptors. The data is derived from bioluminescence resonance energy transfer (BRET)-based assays measuring G protein activation and β -arrestin2 recruitment.

Table 1: Functional Activity of Cariprazine Analogs at the Dopamine D3 Receptor (D3R)

Compound	Modification (Relative to Cariprazine)	G Protein Activation (EC50, nM)	G Protein Activation (Emax, % of Quinpirole)	β-arrestin2 Recruitmen t (EC50, nM)	β-arrestin2 Recruitmen t (Emax, % of Quinpirole)
Cariprazine	-	1.2	45	10.2	60
Analog 1b	2,3-dichlorophenyl replaced with 2-methoxyphenyl	0.8	85	5.5	90
Analog 1c	2,3-dichlorophenyl replaced with 3-chlorophenyl	2.5	60	12.1	75
Analog 1d	2,3-dichlorophenyl replaced with 3-methylphenyl	3.1	55	15.8	70
Analog 1e	2,3-dichlorophenyl replaced with 2-trifluoromethylpyridine	ND	Antagonist	ND	Antagonist
Analog 1f	2,3-dichlorophenyl replaced with 3,4-dichlorophenyl	ND	Inverse Agonist	ND	20

Analog 1g	2,3-dichlorophenyl replaced with 4-chlorophenyl	ND	Inverse Agonist	ND	15
Analog 1h	2,3-dichlorophenyl replaced with 4-methylphenyl	ND	Inverse Agonist	ND	10

ND: Not Determined. Data adapted from a study on the structure-function activity relationships of cariprazine analogues.[\[1\]](#)[\[2\]](#)

Table 2: Functional Activity of Cariprazine Analogs at the Dopamine D2 Receptor (D2R)

Compound	Modification (Relative to Cariprazine)	G Protein Activation (EC50, nM)	G Protein Activation (Emax, % of Quinpirole)	β-arrestin2 Recruitmen t (EC50, nM)	β-arrestin2 Recruitmen t (Emax, % of Quinpirole)
Cariprazine	-	3.5	30	23.7	40
Analog 1b	2,3-dichlorophenyl replaced with 2-methoxyphenyl	1.5	60	11.2	70
Analog 1c	2,3-dichlorophenyl replaced with 3-chlorophenyl	5.2	40	28.9	50
Analog 1d	2,3-dichlorophenyl replaced with 3-methylphenyl	6.8	35	35.1	45
Analog 1e	2,3-dichlorophenyl replaced with 2-trifluoromethylpyridine	ND	Antagonist	ND	Antagonist

ND: Not Determined. Data adapted from a study on the structure-function activity relationships of cariprazine analogues.[1][2]

Table 3: Receptor Binding Affinities (Ki, nM) of Cariprazine

Receptor	Ki (nM)
Dopamine D3	0.085
Dopamine D2L	0.49
Dopamine D2S	0.69
Serotonin 5-HT1A	2.6
Serotonin 5-HT2B	0.58
Serotonin 5-HT2A	18.8
Histamine H1	23.2
Serotonin 5-HT2C	134
α1A-Adrenergic	155

Data from VRAYLAR® prescribing information and other pharmacological studies.[\[3\]](#)

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation and β-arrestin Recruitment

This protocol outlines the general steps for a BRET-based assay to measure ligand-induced G protein activation or β-arrestin recruitment to dopamine receptors.

1. Cell Culture and Transfection:

- Human Embryonic Kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/ml penicillin-streptomycin.[\[4\]](#)
- For G protein activation assays, cells are transiently co-transfected with plasmids encoding the dopamine receptor of interest (e.g., D2R or D3R), a G protein α subunit fused to Renilla

luciferase (Rluc8), and a G protein γ subunit fused to Venus (a yellow fluorescent protein variant).

- For β -arrestin recruitment assays, cells are co-transfected with the dopamine receptor fused to RLuc8 and β -arrestin2 fused to Venus.[5][6]
- Transfection is typically performed using a reagent like polyethyleneimine (PEI).[6]

2. Assay Procedure:

- Approximately 48 hours post-transfection, cells are harvested, washed, and resuspended in a suitable assay buffer (e.g., HBSS or DPBS containing glucose).[4]
- The cell suspension is dispensed into a 96-well microplate.
- A serial dilution of the test compounds (cariprazine analogs) is prepared and added to the wells.
- The luciferase substrate (e.g., coelenterazine h or DeepBlueC) is added to initiate the luminescent reaction.[4]

3. Data Acquisition and Analysis:

- The plate is read using a microplate reader capable of detecting both the donor (RLuc8, ~480 nm) and acceptor (Venus, ~530 nm) emissions simultaneously.[6]
- The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity.
- Dose-response curves are generated by plotting the change in BRET ratio against the logarithm of the compound concentration.
- EC50 and Emax values are determined by fitting the data to a nonlinear regression model.

General Synthesis of Cariprazine Analogs

The synthesis of cariprazine analogs typically involves the modification of the terminal N,N-dimethylcarbamoyl group or the dichlorophenylpiperazine moiety. A general synthetic route is

described below.

1. Synthesis of the Core Intermediate:

- A key intermediate is the trans-4-(piperazin-1-yl)cyclohexylamine.
- This can be synthesized starting from 4-aminocyclohexanol through a series of reactions including protection of the amine, oxidation of the alcohol to a ketone, reductive amination with piperazine, and deprotection.

2. Introduction of the Phenylpiperazine Moiety:

- The desired substituted phenylpiperazine is coupled with the core intermediate. This is often achieved through a nucleophilic substitution reaction where a suitable leaving group on a cyclohexane derivative reacts with the secondary amine of the phenylpiperazine.

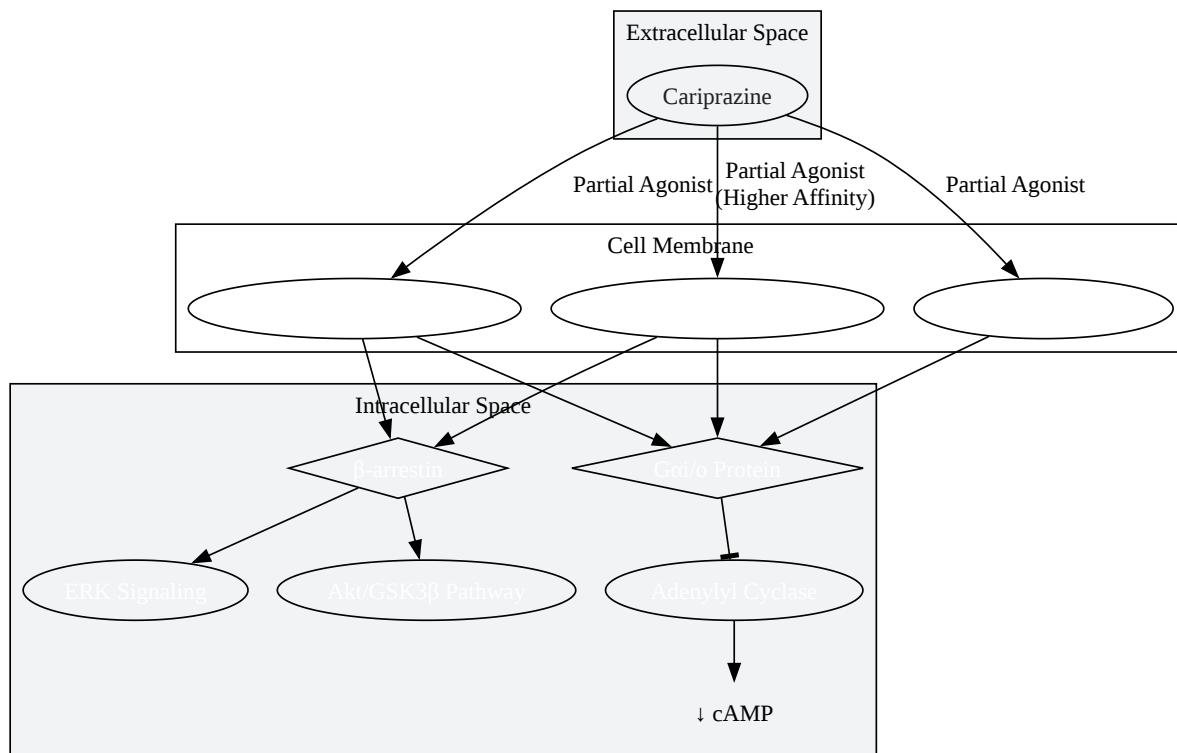
3. Formation of the Terminal Urea:

- The terminal primary amine of the cyclohexylamine intermediate is reacted with an appropriate reagent to form the desired urea or carbamoyl group. For cariprazine, this involves reaction with dimethylcarbamoyl chloride.^{[7][8]} For analogs, different isocyanates or carbamoyl chlorides can be used.

4. Purification and Characterization:

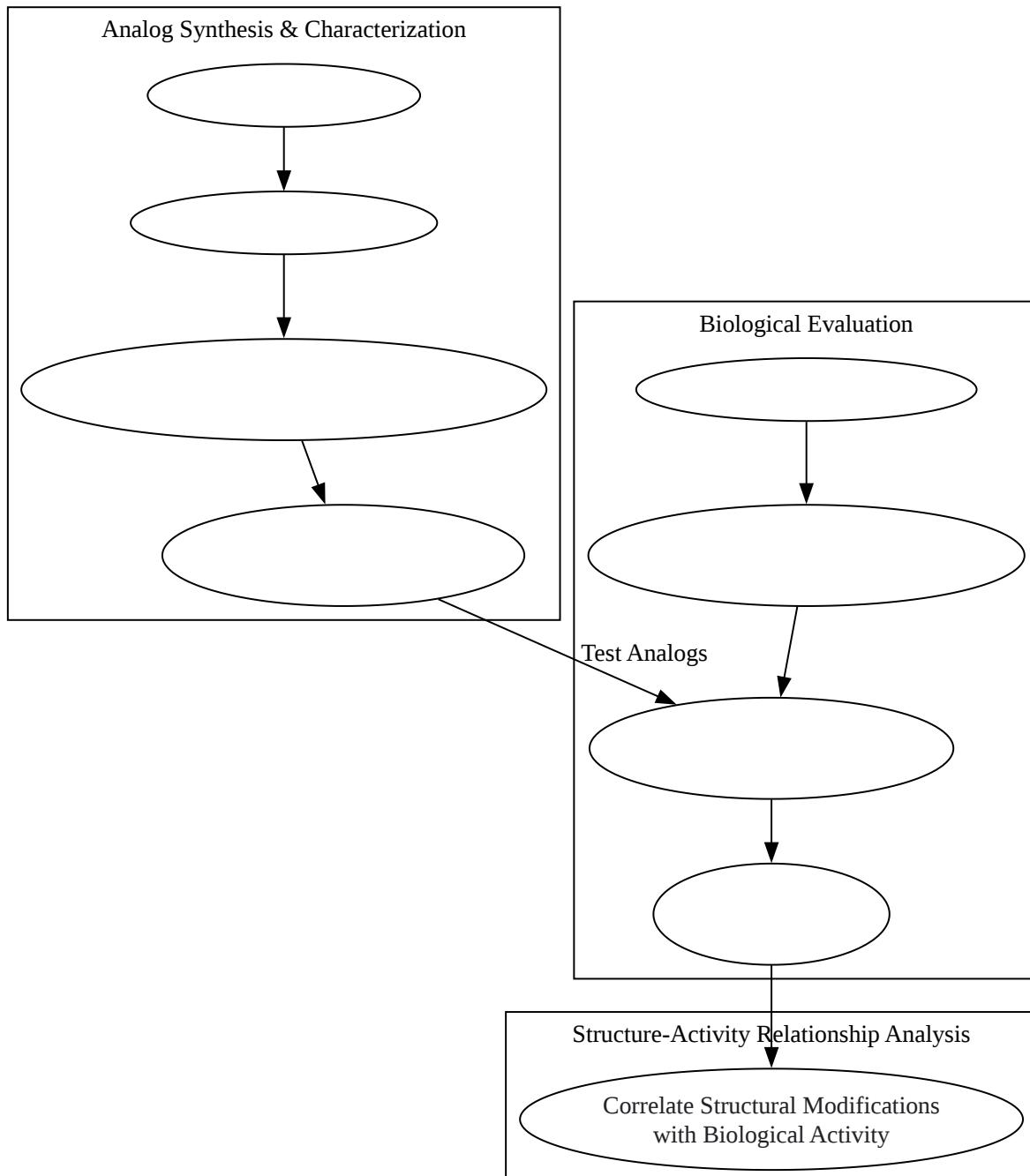
- The final products are purified using techniques such as column chromatography and/or recrystallization.
- The structure and purity of the synthesized analogs are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

Visualizations Signaling Pathways



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Experimental Workflow

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